4-(3-Methylphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid

Acetyl-CoA carboxylase inhibition Metabolic disease Structure-activity relationship

Sourcing exact 4-aryl substitution analogs is critical for ACC inhibitor SAR. This 4-(3-methylphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid (CAS 1340834-09-4) is the precise m-tolyl analog from the Boehringer Ingelheim pyrimidine-substituted pyrrolidine chemotype (US8962641), where the 4-aryl group is essential for ACC active-site occupancy. • Enables direct SAR comparison against 4-aryl variants with reported ACC2 IC₅₀ values of 30-55 nM. • 5-COOH handle supports amide coupling for focused library synthesis. • Zero Lipinski violations; suitable for intact-cell ACC assays and hepatocyte steatosis models.

Molecular Formula C16H17N3O2
Molecular Weight 283.331
CAS No. 1340834-09-4
Cat. No. B2586060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methylphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid
CAS1340834-09-4
Molecular FormulaC16H17N3O2
Molecular Weight283.331
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NC(=NC=C2C(=O)O)N3CCCC3
InChIInChI=1S/C16H17N3O2/c1-11-5-4-6-12(9-11)14-13(15(20)21)10-17-16(18-14)19-7-2-3-8-19/h4-6,9-10H,2-3,7-8H2,1H3,(H,20,21)
InChIKeyDTIGEXARVVALPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Methylphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid: Structural Identity & Class


4-(3-Methylphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid (CAS 1340834-09-4) is a trisubstituted pyrimidine derivative with molecular formula C₁₆H₁₇N₃O₂ and a molecular weight of approximately 283.33 g/mol [1]. The compound belongs to the broader class of pyrimidine-substituted pyrrolidine derivatives disclosed in patent US8962641 (Boehringer Ingelheim), which are characterized as inhibitors of acetyl-CoA carboxylase (ACC), a validated metabolic target for obesity, diabetes, and related metabolic disorders [2]. The scaffold features three key pharmacophoric elements: a pyrrolidin-1-yl group at the 2-position, a 3-methylphenyl (m-tolyl) substituent at the 4-position, and a carboxylic acid at the 5-position of the pyrimidine core [3].

4-(3-Methylphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid: Non-Interchangeability with Analogs


Substitution at the 4-position of the pyrimidine-5-carboxylic acid scaffold is a critical determinant of target engagement and potency within the ACC inhibitor pharmacophore. The 3-methylphenyl (m-tolyl) group at this position confers a specific steric and electronic profile distinct from the unsubstituted 4-phenyl analog or the para-methyl isomer, which directly influences the fit within the lipophilic pocket of the ACC active site [1]. Patent SAR data across the US8962641 series demonstrate that even modest changes to the 4-aryl substituent (e.g., halogen substitution pattern, methyl positional isomerism) produce quantifiable shifts in ACC2 IC₅₀ values spanning from low nanomolar to sub-micromolar ranges [2]. Generic replacement with the simpler 2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid (CAS 253315-06-9), which lacks the 4-aryl group entirely, would eliminate ACC inhibition activity altogether, as the 4-aryl substituent is essential for occupancy of the enzyme's lipophilic binding region [2].

4-(3-Methylphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid: Differentiation Evidence


Meta-Methyl Substitution: Predicted Bioactivity Profile

Computational bioactivity prediction (PASS algorithm) assigns this compound a lipid peroxidase inhibitor probability (Pa) of 0.970, an antioxidant probability (Pa) of 0.967, and a CYP2C12 substrate probability (Pa) of 0.955 [1]. These predictions are driven by the combined electronic effects of the meta-methyl group on the 4-phenyl ring and the electron-donating pyrrolidine at the 2-position. In the US8962641 patent series, the 4-(3-methylphenyl) substitution pattern maps to a specific subset of exemplified ACC2 inhibitors with IC₅₀ values in the 30–55 nM range (class-level inference from BindingDB-curated patent data) [2]. The meta-methyl positioning is expected to modulate the dihedral angle between the pyrimidine core and the phenyl ring differently than the para-methyl isomer, potentially altering the complementarity with the ACC lipophilic binding pocket.

Acetyl-CoA carboxylase inhibition Metabolic disease Structure-activity relationship

Lipophilicity & H-Bond Profile vs. Unsubstituted Scaffold

The 4-(3-methylphenyl) substituent substantially alters the physicochemical profile relative to the unsubstituted core scaffold, 2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid (CAS 253315-06-9). The latter has a molecular weight of 193.20 g/mol, a density of 1.351 g/cm³, and a comparatively low logP . In contrast, the target compound bears a molecular weight of approximately 283.33 g/mol with a substantially higher predicted SlogP of approximately 3.25 (based on MMsINC data for a structurally related analog) [1]. The addition of the 3-methylphenyl group increases the hydrophobic surface area (approximately 425 Ų predicted) while maintaining zero hydrogen-bond donors from the pyrrolidine and pyrimidine ring system, a profile consistent with oral drug-likeness (zero Lipinski violations) [1]. The carboxylic acid at the 5-position remains the sole hydrogen-bond donor, providing a predictable derivatization handle for amide or ester prodrug strategies.

Drug-likeness Physicochemical profiling Lead optimization

Positional Isomer: Meta-Methyl vs. Para-Methyl Effect

The 3-methyl (meta) substitution on the 4-phenyl ring is expected to produce a different conformational preference and electrostatic surface potential compared to the 4-methyl (para) isomer. In pyrimidine-based ACC inhibitor series, the dihedral angle between the pyrimidine core and the 4-aryl substituent is a known determinant of binding affinity [1]. Meta-substitution introduces an asymmetry that can alter the orientation of the methyl group relative to key residues in the ACC lipophilic channel. While direct quantitative IC₅₀ comparison data for the meta-methyl vs. para-methyl analogs are not publicly available, the patent literature (US8962641) exemplifies both substitution patterns as distinct embodiments, implying non-equivalent biological activity [2]. The meta-methyl substitution also positions the methyl group closer to the pyrimidine C5-carboxylic acid, potentially influencing the acidity (pKa) of the carboxylic acid via through-space inductive effects, which may affect solubility and protein binding differently than the para isomer.

Positional isomerism Target selectivity Medicinal chemistry SAR

4-(3-Methylphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid: Application Scenarios


ACC Inhibitor Lead Optimization & SAR

This compound serves as a key intermediate or comparator in ACC1/ACC2 inhibitor lead optimization programs, particularly those following the Boehringer Ingelheim pyrimidine-substituted pyrrolidine chemotype disclosed in US8962641 [1]. The 4-(3-methylphenyl) substitution pattern represents one of the defined Ar embodiments within the patent's Markush structure, and procurement of this specific analog enables direct SAR comparison against other 4-aryl variants (e.g., 4-phenyl, 4-(4-fluorophenyl), 4-(3-chlorophenyl)) that have reported ACC2 IC₅₀ values in the 30–55 nM range [2]. The carboxylic acid functionality at the 5-position provides a convenient synthetic handle for amide coupling to generate focused libraries for potency and selectivity optimization.

Target Engagement Assays for Metabolic Diseases

Given the predicted lipid peroxidase inhibitor (Pa = 0.970) and antioxidant (Pa = 0.967) bioactivity profiles [3], this compound is suitable for phenotypic screening cascades in hepatocyte models of steatosis or in adipocyte lipogenesis assays where ACC inhibition is the primary pharmacological mechanism. The predicted CYP2C12 substrate profile (Pa = 0.955) further suggests its utility in hepatic metabolism studies. The meta-methyl substitution enhances lipophilicity (estimated SlogP ≈ 3.25) relative to the unsubstituted core scaffold, facilitating cell permeability in intact-cell ACC activity assays [4].

ACC1/ACC2 Isoform Selectivity Tool Compound

The 4-(3-methylphenyl)-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid scaffold maps to the ACC inhibitor pharmacophore where differential 4-aryl substitution has been shown to modulate ACC1/ACC2 isoform selectivity [1]. Compounds within this patent series have been profiled against both ACC1 (human, IC₅₀ = 32 nM for a representative analog) and ACC2 (human, IC₅₀ = 8 nM for a representative analog) [2], making this specific substitution pattern a valuable tool for probing the structural determinants of isoform selectivity. Procurement of the exact meta-methyl analog ensures reproducibility in selectivity profiling experiments.

Physicochemical & DMPK Profiling of 4-Aryl Leads

With zero Lipinski violations and a favorable balance of hydrophobic surface area (≈425 Ų) to hydrophilic surface area (≈53 Ų) [4], this compound is well-suited for in vitro ADME profiling (microsomal stability, plasma protein binding, Caco-2 permeability) to benchmark the developability of the 4-(3-methylphenyl) substitution pattern within the broader ACC inhibitor series. The carboxylic acid moiety allows for pH-dependent solubility assessment and salt-form screening, critical for selecting leads with adequate oral bioavailability potential.

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